molecular formula C8H8Cl3NO2 B13091077 (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

Cat. No.: B13091077
M. Wt: 256.5 g/mol
InChI Key: VMYHAWIOLGVDRJ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the dichlorophenyl group and the amino acid moiety makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with 3,4-dichlorophenylacetic acid.

    Amidation: The carboxylic acid group of 3,4-dichlorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid hydrochloride: Lacks the dichloro substitution on the phenyl ring.

    2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Contains only one chlorine atom on the phenyl ring.

    2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride: Has chlorine atoms at different positions on the phenyl ring.

Uniqueness

®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

VMYHAWIOLGVDRJ-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.